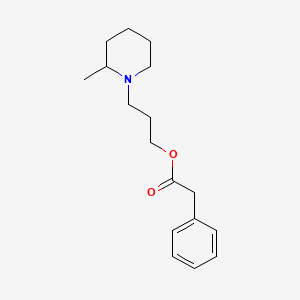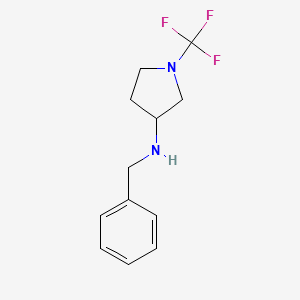
Adenine, N,N-dimethyl-9-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is a derivative of adenine, a purine nucleobase that plays a crucial role in cellular processes. This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom at the ninth position of the adenine ring, along with two methyl groups attached to the nitrogen atom at the sixth position. The trimethylsilyl group enhances the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenine, N,N-dimethyl-9-(trimethylsilyl)- typically involves the reaction of adenine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of Adenine, N,N-dimethyl-9-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Adenine, N,N-dimethyl-9-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield adenine derivatives.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various adenine derivatives with different functional groups replacing the trimethylsilyl group .
Applications De Recherche Scientifique
Adenine, N,N-dimethyl-9-(trimethylsilyl)- has several scientific research applications:
Analytical Chemistry: Used as a derivatizing agent to enhance the volatility and stability of compounds for gas chromatography and mass spectrometry analysis.
Biological Studies: Employed in studies involving nucleic acids and their interactions with other biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its structural similarity to adenine.
Industrial Applications: Used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Adenine, N,N-dimethyl-9-(trimethylsilyl)- involves its interaction with nucleic acids and other biomolecules. The trimethylsilyl group enhances the compound’s ability to penetrate biological membranes and interact with molecular targets. This interaction can affect various cellular processes, including DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: The parent compound, which lacks the trimethylsilyl and dimethyl groups.
6-(Dimethylamino)purine: A similar compound with a dimethylamino group at the sixth position.
Trimethylsilyl Adenine Derivatives: Other derivatives with different functional groups attached to the adenine ring.
Uniqueness
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is unique due to the presence of both the trimethylsilyl and dimethyl groups, which enhance its stability, volatility, and ability to interact with biological molecules. These properties make it particularly useful in analytical and synthetic applications .
Propriétés
Numéro CAS |
32865-76-2 |
|---|---|
Formule moléculaire |
C10H17N5Si |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
N,N-dimethyl-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C10H17N5Si/c1-14(2)9-8-10(12-6-11-9)15(7-13-8)16(3,4)5/h6-7H,1-5H3 |
Clé InChI |
XILWLVGCTPVKKT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


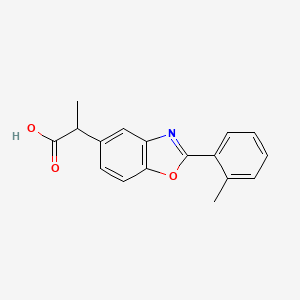
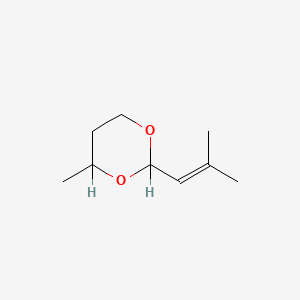

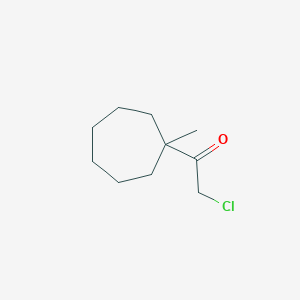

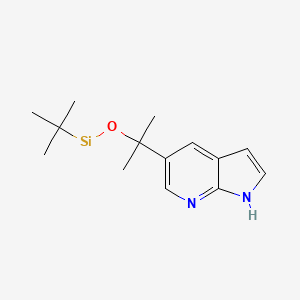



![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
